Thionine

Catalog No.
S545246
CAS No.
581-64-6
M.F
C12H10ClN3S
M. Wt
263.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thionine

CAS Number

581-64-6

Product Name

Thionine

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium;chloride

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

InChI

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H

InChI Key

ANRHNWWPFJCPAZ-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-]

solubility

Soluble in DMSO

Synonyms

3,7-diamino-5-phenothiazinium, 7-amino-3-imino-3H-phenothiazine, C.I. 52000, Lauth's thionin, Lauth's violet, thionin, Lauth's, thionine

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-]

The exact mass of the compound Thionine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thionine, a phenothiazine-derived metachromatic dye and redox mediator, serves as a foundational material in electrochemistry, biological staining, and photogalvanic energy conversion [1]. Unlike its heavily alkylated derivatives, thionine features a fully unmethylated core with two primary amine groups, conferring distinct chemical reactivity, a higher redox potential (E0 = +0.06 V at pH 7.0), and minimal steric hindrance [2]. In industrial and laboratory procurement, thionine is prioritized for applications requiring stable covalent immobilization, deep DNA intercalation, and efficient electron transfer in microbial fuel cells and biosensors, where its specific structural and electrochemical profile cannot be matched by common substitutes like methylene blue [3].

Procuring generic thiazine dyes such as methylene blue or azure A as substitutes for thionine often leads to critical failures in assay reproducibility and sensor longevity [1]. Because methylene blue lacks primary amine groups, it cannot undergo standard covalent cross-linking, forcing reliance on physical adsorption which suffers from severe mediator leaching in continuous-flow or long-term electrochemical applications [2]. Furthermore, the progressive addition of methyl groups in azure A, azure B, and methylene blue introduces steric hindrance that significantly reduces DNA intercalation affinity and alters the formal redox potential, rendering these substitutes thermodynamically or structurally inadequate for high-sensitivity biosensing and quantitative cytological staining [3].

Covalent Immobilization and Electropolymerization Efficiency

Thionine's molecular structure includes two primary amine groups, enabling highly efficient electropolymerization and direct covalent cross-linking [1]. Electropolymerization of thionine occurs via the oxidation of these –NH2 groups at potentials below 1.1 V vs. Ag/AgCl, yielding a highly conductive and stable polythionine (PTh) film [1]. In contrast, methylene blue lacks primary amines, making its electropolymerization more complex and prone to structural defects, or necessitating physical adsorption that results in rapid mediator leaching.

Evidence DimensionCovalent binding capacity and electropolymerization pathway
Target Compound DataThionine (2 primary amines; high-yield polythionine film formation at <1.1 V)
Comparator Or BaselineMethylene Blue (0 primary amines; relies on physical entrapment or complex ring-based polymerization)
Quantified DifferenceAbsolute presence of primary amines enables direct standard cross-linking and stable PTh film formation.
ConditionsElectrochemical biosensor fabrication (e.g., cyclic voltammetry in acetate buffer or PBS)

Prevents mediator leaching in commercial biosensors, ensuring long-term operational stability and reproducible signal transduction.

DNA Intercalation Affinity and Double-Helix Stabilization

The absence of bulky methyl groups on thionine allows for deeper and more stable intercalation into the DNA double helix compared to its alkylated analogs[1]. Spectroscopic and thermal melting (Tm) studies demonstrate that thionine provides the highest stabilization of calf-thymus DNA, with binding affinity following the strict order of thionine > azure A > azure B[1]. The increased steric hindrance from the methyl groups in azure A and B directly correlates with reduced binding constants and lower thermal stabilization.

Evidence DimensionDNA binding affinity and thermal melting (Tm) stabilization
Target Compound DataThionine (Highest binding constant and maximum Tm increase)
Comparator Or BaselineAzure A and Azure B (Progressively lower binding constants due to methyl steric hindrance)
Quantified DifferenceBinding affinity strictly inversely proportional to the degree of methylation (Thionine > Azure A > Azure B).
ConditionsCalf-thymus DNA in physiological buffer (pH 7.4) evaluated via UV-thermal denaturation and fluorescence spectroscopy.

Ensures superior signal-to-noise ratios and structural preservation in quantitative DNA assays and metachromatic staining protocols.

Thermodynamic Driving Force in Redox Mediation

Thionine operates as a highly efficient electron mediator due to its favorable formal redox potential [1]. At physiological pH (7.0), thionine exhibits an E0 of approximately +0.06 V. In contrast, fully methylated methylene blue has an E0 of roughly +0.01 V. This +50 mV positive shift provides thionine with a stronger thermodynamic driving force for the oxidation of specific biological substrates and microbial cytochromes, enhancing electron transfer kinetics in bioelectrochemical systems [1].

Evidence DimensionFormal redox potential (E0) at pH 7.0
Target Compound DataThionine (~ +0.06 V)
Comparator Or BaselineMethylene Blue (~ +0.01 V)
Quantified Difference+50 mV higher redox potential for thionine.
ConditionsAqueous buffer at pH 7.0, standard electrochemical characterization.

Maximizes current density and electron transfer efficiency when selected as a mediator for biofuel cells and enzyme-coupled electrodes.

Covalently Immobilized Electrochemical Biosensors

Due to its primary amine groups, thionine is a highly effective mediator for fabricating stable, leach-proof biosensors [1]. It can be directly electropolymerized into polythionine films or cross-linked via glutaraldehyde, overcoming the severe leaching issues associated with physically adsorbed methylene blue.

Quantitative DNA and Metachromatic Staining

Thionine's superior DNA intercalation affinity and lack of steric hindrance make it a highly effective choice for quantitative Feulgen staining and the precise histological evaluation of acid mucopolysaccharides, outperforming azure A and B in structural stabilization and signal clarity [2].

Microbial Fuel Cells and Photogalvanic Energy Storage

Leveraging its higher redox potential (+0.06 V at pH 7.0) and excellent electron transfer kinetics, thionine is utilized as a high-efficiency redox mediator in microbial fuel cells and as the core photosensitive fluid in classic iron-thionine regenerative photogalvanic cells [3].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VTT2SAT5H0

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

581-64-6

Wikipedia

Thionine

General Manufacturing Information

Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Ma M, Miao Z, Zhang D, Du X, Zhang Y, Zhang C, Lin J, Chen Q. Highly-ordered perpendicularly immobilized FWCNTs on the thionine monolayer-modified electrode for hydrogen peroxide and glucose sensors. Biosens Bioelectron. 2015 Feb 15;64:477-84. doi: 10.1016/j.bios.2014.09.057. Epub 2014 Sep 28. PubMed PMID: 25286355.
2: Lozano HJ, García B, Busto N, Leal JM. Interaction of thionine with triple-, double-, and single-stranded RNAs. J Phys Chem B. 2013 Jan 10;117(1):38-48. doi: 10.1021/jp307840c. Epub 2012 Dec 19. PubMed PMID: 23206123.
3: Zasonská B, Čadková M, Kovářová A, Bílková Z, Korecká L, Horák D. Thionine-Modified Poly(glycidyl methacrylate) Nanospheres as Labels of Antibodies for Biosensing Applications. ACS Appl Mater Interfaces. 2015 Nov 11;7(44):24926-31. doi: 10.1021/acsami.5b08469. Epub 2015 Nov 3. PubMed PMID: 26479119.
4: Lin Y, Zhou Q, Lin Y, Tang D, Niessner R, Knopp D. Enzymatic hydrolysate-induced displacement reaction with multifunctional silica beads doped with horseradish peroxidase-thionine conjugate for ultrasensitive electrochemical immunoassay. Anal Chem. 2015 Aug 18;87(16):8531-40. doi: 10.1021/acs.analchem.5b02253. Epub 2015 Jul 28. PubMed PMID: 26181887.
5: Zhao Z, Chen H, Ma L, Liu D, Wang Z. A label-free electrochemical impedance aptasensor for cylindrospermopsin detection based on thionine-graphene nanocomposites. Analyst. 2015 Aug 21;140(16):5570-7. doi: 10.1039/c5an00704f. PubMed PMID: 26111280.
6: Manivel P, Anandakumar S, Ilanchelian M. Exploring the interaction of the photodynamic therapeutic agent thionine with bovine serum albumin: multispectroscopic and molecular docking studies. Luminescence. 2015 Sep;30(6):729-39. doi: 10.1002/bio.2812. Epub 2014 Nov 25. PubMed PMID: 25423948.
7: Su S, Zou M, Zhao H, Yuan C, Xu Y, Zhang C, Wang L, Fan C, Wang L. Shape-controlled gold nanoparticles supported on MoS₂ nanosheets: synergistic effect of thionine and MoS₂ and their application for electrochemical label-free immunosensing. Nanoscale. 2015 Dec 7;7(45):19129-35. doi: 10.1039/c5nr05614d. Epub 2015 Nov 2. PubMed PMID: 26524543.
8: Sun Z, Fu H, Deng L, Wang J. Redox-active thionine-graphene oxide hybrid nanosheet: one-pot, rapid synthesis, and application as a sensing platform for uric acid. Anal Chim Acta. 2013 Jan 25;761:84-91. doi: 10.1016/j.aca.2012.11.057. Epub 2012 Dec 5. PubMed PMID: 23312318.
9: Shanmugaraj K, Anandakumar S, Ilanchelian M. Exploring the biophysical aspects and binding mechanism of thionine with bovine hemoglobin by optical spectroscopic and molecular docking methods. J Photochem Photobiol B. 2014 Feb 5;131:43-52. doi: 10.1016/j.jphotobiol.2014.01.001. Epub 2014 Jan 11. PubMed PMID: 24486625.
10: Rahimnejad M, Najafpour GD, Ghoreyshi AA, Talebnia F, Premier GC, Bakeri G, Kim JR, Oh SE. Thionine increases electricity generation from microbial fuel cell using Saccharomyces cerevisiae and exoelectrogenic mixed culture. J Microbiol. 2012 Aug;50(4):575-80. doi: 10.1007/s12275-012-2135-0. Epub 2012 Aug 25. PubMed PMID: 22923104.
11: Li Z, Chen L, He F, Bu L, Qin X, Xie Q, Yao S, Tu X, Luo X, Luo S. Square wave anodic stripping voltammetric determination of Cd²⁺ and Pb²⁺ at bismuth-film electrode modified with electroreduced graphene oxide-supported thiolated thionine. Talanta. 2014 May;122:285-92. doi: 10.1016/j.talanta.2014.01.062. Epub 2014 Jan 31. PubMed PMID: 24720997.
12: Zhang Z, Luo L, Zhu L, Ding Y, Deng D, Wang Z. Aptamer-linked biosensor for thrombin based on AuNPs/thionine-graphene nanocomposite. Analyst. 2013 Sep 21;138(18):5365-70. doi: 10.1039/c3an01006f. Epub 2013 Jul 23. PubMed PMID: 23877321.
13: Gao F, Gao C, He S, Wang Q, Wu A. Label-free electrochemical lead (II) aptasensor using thionine as the signaling molecule and graphene as signal-enhancing platform. Biosens Bioelectron. 2016 Jul 15;81:15-22. doi: 10.1016/j.bios.2016.01.096. Epub 2016 Feb 17. PubMed PMID: 26913503.
14: Ghica ME, Brett CM. Poly(brilliant green) and poly(thionine) modified carbon nanotube coated carbon film electrodes for glucose and uric acid biosensors. Talanta. 2014 Dec;130:198-206. doi: 10.1016/j.talanta.2014.06.068. Epub 2014 Jul 5. PubMed PMID: 25159399.
15: Guo L, Zhang Q, Huang Y, Han Q, Wang Y, Fu Y. The application of thionine-graphene nanocomposite in chiral sensing for Tryptophan enantiomers. Bioelectrochemistry. 2013 Dec;94:87-93. doi: 10.1016/j.bioelechem.2013.09.002. Epub 2013 Sep 13. PubMed PMID: 24084594.
16: Wang X, Wang M, Zhang Y, Miao X, Huang Y, Zhang J, Sun L. Electrochemical biosensor based on enzyme substrate as a linker: Application for aldolase activity with pectin-thionine complex as recognization element and signal amplification probe. Biosens Bioelectron. 2016 Sep 15;83:91-6. doi: 10.1016/j.bios.2016.04.009. Epub 2016 Apr 5. PubMed PMID: 27107145.
17: Gayathri CH, Mayuri P, Sankaran K, Kumar AS. An electrochemical immunosensor for efficient detection of uropathogenic E. coli based on thionine dye immobilized chitosan/functionalized-MWCNT modified electrode. Biosens Bioelectron. 2016 Aug 15;82:71-7. doi: 10.1016/j.bios.2016.03.062. Epub 2016 Mar 24. PubMed PMID: 27040944.
18: Han J, Ma J, Ma Z. One-step synthesis of graphene oxide-thionine-Au nanocomposites and its application for electrochemical immunosensing. Biosens Bioelectron. 2013 Sep 15;47:243-7. doi: 10.1016/j.bios.2013.03.032. Epub 2013 Mar 22. PubMed PMID: 23584387.
19: Qin X, Yin Y, Yu H, Guo W, Pei M. A novel signal amplification strategy of an electrochemical aptasensor for kanamycin, based on thionine functionalized graphene and hierarchical nanoporous PtCu. Biosens Bioelectron. 2016 Mar 15;77:752-8. doi: 10.1016/j.bios.2015.10.050. Epub 2015 Oct 23. Review. PubMed PMID: 26513281.
20: Zhou Q, Li G, Zhang Y, Zhu M, Wan Y, Shen Y. Highly Selective and Sensitive Electrochemical Immunoassay of Cry1C Using Nanobody and π-π Stacked Graphene Oxide/Thionine Assembly. Anal Chem. 2016 Oct 4;88(19):9830-9836. Epub 2016 Sep 22. PubMed PMID: 27617345.

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